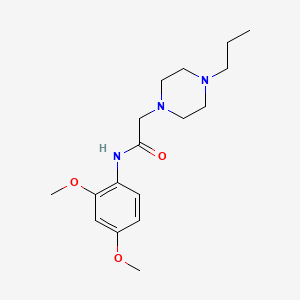
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as propionylpromazine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which are widely used in medicinal chemistry for their antipsychotic, antiemetic, and antihistaminic properties. Propionylpromazine is a relatively new compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research.
作用机制
The exact mechanism of action of propionylpromazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmitters in the brain. Propionylpromazine acts as an antagonist at dopamine D2 receptors, which are involved in the regulation of mood and behavior. Additionally, the compound has been shown to inhibit the reuptake of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
Propionylpromazine has been shown to exhibit a range of biochemical and physiological effects, including sedation, hypotension, and antipsychotic activity. The compound has also been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
实验室实验的优点和局限性
Propionylpromazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, propionylpromazine has been shown to exhibit a range of pharmacological effects, making it a versatile compound for use in various types of experiments.
However, there are also some limitations to the use of propionylpromazine in laboratory experiments. The compound has been shown to exhibit some toxicity in animal studies, which could limit its use in certain types of experiments. Additionally, the exact mechanism of action of propionylpromazine is not fully understood, which could limit its use in some types of research.
未来方向
There are several potential future directions for research involving propionylpromazine. One possible direction is the investigation of the compound's potential as a treatment for psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is the investigation of the compound's anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
Additionally, further research is needed to fully understand the mechanism of action of propionylpromazine and to identify any potential side effects or toxicity associated with its use. Overall, propionylpromazine is a promising compound with potential applications in a range of scientific research fields.
合成方法
The synthesis of propionylpromazine involves the reaction of 2,4-dimethoxybenzaldehyde with propylpiperazine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain propionylpromazine. The synthesis of propionylpromazine is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.
科学研究应用
Propionylpromazine has potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. The compound has been shown to exhibit antipsychotic properties, making it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, propionylpromazine has been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-15-6-5-14(22-2)12-16(15)23-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVXXZDAJJESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![1-(3,4-dimethoxyphenyl)-3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxo-1-propanamine](/img/structure/B5300302.png)
![7-acetyl-6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300304.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300309.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B5300343.png)
![N-cyclopropyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5300345.png)
![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)
![2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)